2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a bromomethyl group, a nitrophenyl group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki–Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products
Substitution: Formation of azides, amines, or other substituted derivatives.
Reduction: Conversion to the corresponding amine.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of its stability and reactivity in Suzuki–Miyaura coupling reactions. The presence of the dioxaborolane ring enhances its ability to participate in transmetalation, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H17BBrNO4 |
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Molecular Weight |
342.00 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(16(17)18)7-9(11)8-15/h5-7H,8H2,1-4H3 |
InChI Key |
UBSQOVNMBCRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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